2-Ethyl-4-methylhexan-1-ol
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Overview
Description
2-Ethyl-4-methylhexan-1-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol, characterized by the presence of a hydroxyl (OH) group attached to a carbon atom. This compound is part of the larger family of alcohols, which are widely used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of alkenes followed by hydrogenation. This process involves the addition of a formyl group (CHO) to an alkene, followed by reduction to form the alcohol. The reaction is catalyzed by transition metal complexes, such as rhodium or cobalt, and occurs under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Ethyl-4-methylhexan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methylhexan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The hydroxyl group can donate electrons to form bonds with electrophiles, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Hexanol, 4-methyl-: Similar structure but with a different arrangement of carbon atoms.
Hexane, 4-ethyl-2-methyl-: Another isomer with a different carbon chain arrangement.
Uniqueness
2-Ethyl-4-methylhexan-1-ol is unique due to its specific arrangement of carbon atoms and the presence of both ethyl and methyl groups on the hexane chain. This structure imparts distinct physical and chemical properties, making it valuable in various applications .
Properties
CAS No. |
66794-06-7 |
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Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
2-ethyl-4-methylhexan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-8(3)6-9(5-2)7-10/h8-10H,4-7H2,1-3H3 |
InChI Key |
NRZVENBFUFCASY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)CO |
Origin of Product |
United States |
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